4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
CAS No.: 1115023-84-1
Cat. No.: VC4144492
Molecular Formula: C24H25BO2
Molecular Weight: 356.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115023-84-1 |
|---|---|
| Molecular Formula | C24H25BO2 |
| Molecular Weight | 356.27 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3 |
| Standard InChI Key | JVOFKEAEKBTFCW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 4,4,5,5-Tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane |
| Molecular Formula | C22H25BO2 |
| Molecular Weight | 332.25 g/mol |
| Structure | Contains a boronic ester group (1,3,2-dioxaborolane) and a biphenyl moiety |
The compound features a boron atom at the center of the dioxaborolane ring and a phenyl-substituted biphenyl group. The steric bulk of the tetramethyl groups provides stability to the boronic ester.
Synthesis
The synthesis of 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with arylboronic acids or their derivatives. The general steps are:
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Preparation of Arylboronic Acid: The precursor arylboronic acid can be synthesized via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron.
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Esterification Reaction: The arylboronic acid reacts with pinacol (C6H12O2) under mild conditions to form the boronic ester.
Reaction Scheme:
Where Ar represents the biphenyl group.
This method ensures high yields and purity while maintaining functional group tolerance.
Organic Synthesis
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Cross-Coupling Reactions: The compound is extensively used in Suzuki-Miyaura coupling reactions to create biaryl compounds. Its stability and ease of handling make it an ideal reagent.
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Building Blocks: It serves as a precursor for synthesizing complex organic molecules in pharmaceuticals and material science.
Medicinal Chemistry
Boronic esters like this compound are valuable in drug development due to their ability to form reversible covalent bonds with biological targets such as enzymes and proteins.
Spectroscopic Characterization:
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NMR (Nuclear Magnetic Resonance):
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: Signals for aromatic protons (biphenyl group) and methyl groups in the dioxaborolane ring.
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: Peaks corresponding to aromatic carbons and quaternary carbons in the boronic ester.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming its molecular weight.
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Infrared (IR):
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Characteristic B–O stretching vibrations around 1350–1400 cm.
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Advantages:
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High stability due to steric protection from tetramethyl groups.
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Versatile reactivity in cross-coupling reactions.
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Ease of synthesis with commercially available reagents.
Limitations:
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Hydrolytic instability in aqueous environments.
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Limited solubility in polar solvents like water.
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